![molecular formula C12H12N4 B13875537 N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine](/img/structure/B13875537.png)
N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine
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Overview
Description
N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine is a heterocyclic compound that features a quinoxaline core with a pyrroline substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine typically involves the condensation of quinoxaline derivatives with pyrroline. One common method involves the reaction of 6-aminoquinoxaline with 3,4-dihydro-2H-pyrrole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism by which N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For example, in cancer research, it has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines. The compound may interact with DNA or specific proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Myosmine: A related compound with a pyridine ring instead of quinoxaline.
N-(3,4-Dihydro-2H-pyrrol-5-yl)glycine: Another similar compound with a glycine moiety instead of quinoxaline.
Uniqueness
N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine is unique due to its specific combination of a quinoxaline core and a pyrroline substituent, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N4 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C12H12N4/c1-2-12(15-5-1)16-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,6-8H,1-2,5H2,(H,15,16) |
InChI Key |
XYVCWXFENBHDBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
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